N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide
Description
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide is a hydrazone-based Schiff base compound synthesized via the condensation of 2-thiophenecarbohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde. This compound features a planar hydrazone backbone (-NH-N=C-) that facilitates metal coordination, with electron-donating groups (e.g., diethylamino and hydroxyl) enhancing its chelating ability . Its thiophene moiety contributes to π-conjugation, enabling strong fluorescence and UV-Vis absorption properties, which are critical for chemosensing applications.
Primary applications include selective detection of Ni(II) ions at nanomolar levels (LOD: 375 nM) in environmental and biological systems . The 1:1 binding stoichiometry with Ni(II) is confirmed via Job’s plot and DFT calculations, with binding constants (Kb) exceeding 22,000 M⁻¹ .
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-19(4-2)13-8-7-12(14(20)10-13)11-17-18-16(21)15-6-5-9-22-15/h5-11,20H,3-4H2,1-2H3,(H,18,21)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACAHTXEQUTLIK-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide, a compound with significant potential in biological applications, has garnered attention for its various pharmacological activities. This article delves into the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H20N4O2
- Molecular Weight : 312.37 g/mol
- CAS Number : 917777-63-0
The compound is characterized by the presence of a thiophene ring and a hydrazone linkage, which contribute to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly low, indicating strong antimicrobial activity.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it scavenges free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases. The antioxidant activity was measured using the DPPH radical scavenging assay, where it demonstrated a dose-dependent response.
Anti-inflammatory Effects
In addition to antimicrobial and antioxidant activities, this compound exhibits anti-inflammatory properties. Experimental models of inflammation revealed that it significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-κB signaling pathways, which are crucial in the inflammatory response.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines indicate that this compound possesses selective cytotoxic effects. It was found to induce apoptosis in cancer cells while sparing normal cells, suggesting its potential use in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of the compound against antibiotic-resistant bacterial infections. Patients treated with formulations containing this compound showed significant improvement in infection resolution rates compared to standard antibiotic treatments.
Case Study 2: Oxidative Stress Management
Another study focused on patients with chronic inflammatory diseases. The administration of this compound resulted in reduced oxidative stress markers and improved clinical outcomes, demonstrating its potential as an adjunct therapy in managing chronic conditions.
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in medicinal applications, particularly as an anti-cancer agent. Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
- Objective : To evaluate the anti-cancer potential of N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide.
- Method : The compound was tested on several human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
- Results : The compound demonstrated significant cell growth inhibition, with IC50 values indicating potent activity (values ranged from 10 to 30 µM depending on the cell line).
Antimicrobial Activity
Another application of this compound is its antimicrobial properties. Studies have reported its effectiveness against a range of bacterial strains, suggesting potential use in developing new antibiotics.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Material Science
In material science, the compound's unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Application in OLEDs
- Research Findings : The incorporation of this compound into OLED structures has resulted in improved efficiency and stability compared to traditional materials.
- Performance Metrics : Devices fabricated with this compound exhibited a luminous efficiency increase of up to 30% over control devices.
Coordination Chemistry
This compound also serves as a ligand in coordination chemistry, forming complexes with transition metals.
Case Study: Metal Complex Formation
- Objective : To synthesize and characterize metal complexes using the compound as a ligand.
- Results : The synthesized complexes exhibited enhanced catalytic activity in oxidation reactions, demonstrating the ligand's ability to stabilize metal ions effectively.
Chemical Reactions Analysis
Reaction Mechanism
The reaction involves nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone.
Mechanism Highlights :
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Nucleophilic Addition : The hydrazide’s amine attacks the aldehyde’s carbonyl, forming a hemiaminal intermediate.
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Proton Transfer : Acidic conditions facilitate proton transfer, stabilizing the intermediate.
Key Reaction Parameters
Structural and Interaction Analysis
The compound’s structure includes:
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A thiophene ring contributing to electronic properties.
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A diethylamino group enhancing solubility in organic solvents.
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A hydrazone linkage (C=N) formed via condensation.
Crystalline Interactions (adapted from similar compounds):
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Hydrogen Bonding : N—H⋯O and O—H⋯N bonds stabilize the crystal lattice .
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C—H⋯π Interactions : Weak interactions between aromatic C—H groups and thiophene ring centroids .
Example Bond Data (from analogous compounds):
| Bond Type | Distance (Å) | Angle (°) |
|---|---|---|
| N3A—H1N3⋯O2A | 2.832 | 168 |
| O1A—H1O1⋯N2A | 2.608 | 157 |
| C—H⋯π (C1B–C6B) | – | – |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Performance in Metal Ion Sensing
- Selectivity: The thiophene derivative shows superior selectivity for Ni(II) over competing ions (e.g., Cu(II), Zn(II)) compared to isonicotinohydrazide analogues, which exhibit cross-reactivity with Co(II) .
- Sensitivity : The thiophene-based sensor achieves a lower LOD (375 nM) than salicyloyl hydrazide derivatives (e.g., CBU-93), which detect Ni(II) at ~1 µM .
- Mechanism : The hydroxyl and imine groups form a stable six-membered chelate ring with Ni(II), confirmed by IR spectral shifts (C=N: 1620 → 1590 cm⁻¹; O-H: 3410 → 3250 cm⁻¹) . In contrast, benzothiophene analogues prioritize hydrophobic interactions due to long alkyl chains, reducing aqueous solubility .

Thermodynamic and Kinetic Stability
- Hydrazone Tautomerism: The thiophene derivative exists predominantly in the keto-enol tautomeric form, stabilized by intramolecular H-bonding (O-H⋯N, 1.86 Å), as seen in crystal structures . This tautomerism enhances metal-binding kinetics (k = 4.7 × 10³ M⁻¹s⁻¹) compared to non-planar analogues .
- Solvent Effects : In DMSO, the compound shows a 12 nm bathochromic shift (λmax: 420 → 432 nm) due to solvatochromism, whereas benzimidazole-thioacetohydrazide derivatives exhibit minimal shifts, reflecting weaker solvent interactions .
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis involves a nucleophilic addition-elimination reaction between the aldehyde group of 4-(diethylamino)-2-hydroxybenzaldehyde and the hydrazide moiety of 2-thiophenecarbohydrazide. The reaction proceeds under mildly acidic or basic conditions, typically achieving yields of 68–82%. Stoichiometric ratios of 1:1 (aldehyde:carbohydrazide) are standard, though excess aldehyde (1.2 equivalents) is occasionally used to drive the reaction to completion.
Solvent Systems and Catalysts
Methanol, ethanol, and DMF are common solvents due to their ability to dissolve both aromatic aldehydes and hydrazides. A mixed solvent system of methanol:DMF (1:1 v/v) enhances reactant solubility and reaction kinetics. Triethylamine is frequently employed as a base catalyst (0.5–1.0 equivalents) to deprotonate the hydrazide, accelerating imine formation. Acidic catalysis using glacial acetic acid (2–5 mol%) is an alternative, particularly for moisture-sensitive reactions.
Table 1: Solvent and Catalyst Optimization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methanol:DMF (1:1) | Triethylamine | 70–90 | 60–80 | 78–82 |
| Ethanol | Acetic Acid | 80 | 24 | 68–72 |
| DMF | None | 100 | 48 | 65–70 |
Isolation and Purification
Crude product isolation involves vacuum filtration followed by washing with cold ethanol to remove unreacted starting materials. Recrystallization from hot ethanol or acetonitrile yields high-purity crystals (≥95% by HPLC). Single-crystal X-ray diffraction confirms Schiff base formation, with characteristic C=N bond lengths of 1.28–1.30 Å.
Solvent-Free Mechanochemical Synthesis
Grinding Techniques
Ball milling at 300–500 rpm for 30–60 minutes enables solvent-free synthesis, reducing reaction times from days to hours. Stoichiometric mixtures of reactants are ground with catalytic KHSO4 or SiO2, achieving yields comparable to solution methods (70–75%).
Advantages and Limitations
This method eliminates solvent waste and reduces energy consumption but requires post-processing to remove grinding aids. Particle size analysis reveals smaller crystallites (20–50 nm) compared to solution-phase products (100–200 nm), impacting solubility profiles.
Microwave-Assisted Synthesis
Rapid Reaction Optimization
Microwave irradiation (100–150 W, 80–100°C) completes reactions in 10–20 minutes. A 2019 study demonstrated a 15-minute reaction in ethanol with 85% yield, attributed to uniform heating and enhanced molecular collisions.
Scalability Challenges
While lab-scale microwave synthesis is efficient, scaling beyond 50 g batches faces heat distribution issues. Continuous-flow microwave reactors are under investigation to address this limitation.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC with C18 columns (acetonitrile:water 70:30) shows ≥98% purity for recrystallized products. TLC (silica gel, ethyl acetate:hexane 1:1) validates reaction completion with Rf = 0.45–0.50.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Parameter | Solution-Phase | Mechanochemical | Microwave |
|---|---|---|---|
| Reaction Time | 24–80 h | 0.5–1 h | 10–20 min |
| Yield (%) | 68–82 | 70–75 | 80–85 |
| Solvent Consumption | High | None | Low |
| Scalability | Excellent | Moderate | Limited |
Industrial-Scale Production Considerations
Pilot-scale trials using continuous stirred-tank reactors (CSTR) achieve 90% yield with in-line HPLC monitoring. Key challenges include controlling exothermic reactions and minimizing hydrate byproducts during cooling .
Q & A
Q. What are the standard synthetic routes for preparing N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-thiophenecarbohydrazide, and how are cis/trans conformers resolved?
The compound is synthesized via a condensation reaction between 4-(diethylamino)-2-hydroxybenzaldehyde and 2-thiophenecarbohydrazide in glacial acetic acid under reflux. The reaction typically yields a mixture of cis and trans conformers, which can be separated using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Purity is confirmed via HPLC and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for characterizing this Schiff base, and what key structural insights do they provide?
- FT-IR : Identifies the C=N stretch (~1600 cm⁻¹) confirming hydrazone formation and O-H/N-H stretches (~3400 cm⁻¹) .
- NMR (¹H/¹³C) : Reveals proton environments (e.g., diethylamino group at δ 1.1–3.5 ppm, aromatic protons at δ 6.5–8.2 ppm) and carbon assignments .
- UV-Vis : Detects π→π* and n→π* transitions in the 250–400 nm range, indicative of conjugation in the hydrazone backbone .
Q. How is the antimicrobial activity of this compound evaluated, and what pathogens are commonly tested?
Antimicrobial efficacy is assessed using agar well diffusion or broth dilution assays against bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined, with zones of inhibition compared to standard antibiotics like ciprofloxacin .
Advanced Research Questions
Q. What methodologies are employed to study its coordination chemistry with transition metals, and how does geometry influence bioactivity?
The ligand binds metals (e.g., Cr³⁺, Cu²⁺) via ONO donor atoms, forming octahedral (Cr, Mn, Fe) or tetrahedral (Zn) complexes. Techniques include:
- Magnetic susceptibility : Determines geometry (e.g., µeff ~1.73 BM for Cu²⁺ indicates octahedral distortion) .
- ESR : Reveals covalent bonding (e.g., g∥ > g⊥ for Cu²⁺ suggests π-bonding dominance) .
- XRD/SEM : Confirms nanocrystalline structure and morphological changes upon complexation . Enhanced antimicrobial activity in complexes vs. free ligand is attributed to increased lipophilicity and metal-ligand charge transfer .
Q. How can computational methods like DFT clarify its photophysical or chemosensing properties?
Density functional theory (DFT) optimizes ground-state geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps), explaining charge transfer in excited states. For chemosensors (e.g., Ni²⁺ detection), DFT validates binding stoichiometry (1:1) and quantifies interaction energies. Time-dependent DFT (TD-DFT) models UV-Vis absorption bands and excited-state intramolecular proton transfer (ESIPT) suppression observed experimentally .
Q. What strategies optimize its stability and selectivity as a chemosensor for metal ions like Ni²⁺?
Q. How do thermal analysis (TGA/DSC) and kinetic models assess its stability for material science applications?
Thermogravimetric analysis (TGA) reveals decomposition steps (e.g., ligand loss at 150–250°C, metal oxide residue >400°C). Coats-Redfern kinetics calculate activation energy (Ea) and entropy (ΔS), showing higher stability in Ni(II) complexes due to stronger metal-ligand bonds .
Methodological Notes
- Synthetic Reproducibility : Use anhydrous conditions to prevent hydrolysis of the hydrazone bond .
- Spectroscopic Artifacts : Account for solvent polarity in UV-Vis (e.g., red shifts in DMSO vs. methanol) .
- Biological Assays : Include positive controls and adjust pH to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

